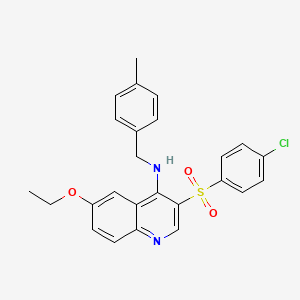

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine is a quinoline-based compound that has shown potential in scientific research due to its various biological activities. It was first synthesized by researchers at the University of Tokyo and has since been studied extensively for its mechanism of action and potential applications.

Aplicaciones Científicas De Investigación

Synthesis Techniques

Research on compounds structurally related to 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine highlights various synthesis techniques. For instance, the Reformatsky reaction has been employed to synthesize similar sulfonyl-containing compounds, demonstrating the utility of this method in crafting complex molecular architectures (Zhifang Yu et al., 2004). Additionally, three-component condensations have been used to create 3-aryl-1-methylbenzo[f]quinolines, showcasing the versatility of multi-component reactions in synthesizing quinoline derivatives (N. Kozlov & L. I. Basalaeva, 2003).

Antioxidant Activity

Compounds bearing structural resemblance or functional groups akin to 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine have been studied for their antioxidant properties. Research involving selenium-containing quinolines, for instance, has demonstrated significant antioxidant potential, highlighting the relevance of such structures in developing antioxidant agents (B. Bocchini et al., 2020).

Biological Activity

The study of quinoline derivatives extends to their biological activities, including anticancer effects. Sulfonyl-carboximidamides, which share functional group similarities with 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine, have been synthesized and evaluated for their anticancer activities, underscoring the potential of such compounds in medicinal chemistry (K. Gobis et al., 2013).

Material Science Applications

Beyond pharmacological interests, quinoline derivatives have also found applications in material science. For example, the synthesis of aromatic poly(imide amide benzimidazole) copolymers incorporating quinoline units has been explored, showcasing the utility of quinoline derivatives in enhancing the thermal stability of polymeric materials (Huei-Hsiung Wang & Shu-Ping Wu, 2003).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S/c1-3-31-20-10-13-23-22(14-20)25(28-15-18-6-4-17(2)5-7-18)24(16-27-23)32(29,30)21-11-8-19(26)9-12-21/h4-14,16H,3,15H2,1-2H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNKQGOUEVNQAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methylbenzyl)quinolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2412165.png)

![5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2412166.png)

![2-(1,3-Dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2412170.png)

![(4-Fluorophenyl){6-[(methylpropyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl}amine](/img/structure/B2412174.png)

![5-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)furan-2-carboxamide](/img/structure/B2412179.png)

![2-morpholino-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2412183.png)